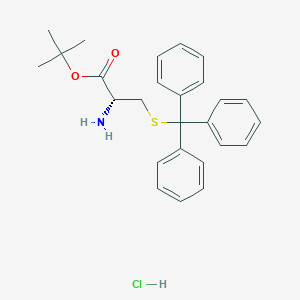

H-Cys(Trt)-OtBu.HCl

Beschreibung

Contextualizing Cysteine Derivatives in Modern Peptide Synthesis

Cysteine is a unique proteinogenic amino acid due to its thiol (-SH) side chain. rsc.org This functional group is highly reactive and can form disulfide bonds (-S-S-) with other cysteine residues through oxidation. bachem.comacs.org These disulfide bridges are crucial for stabilizing the three-dimensional structures of many peptides and proteins. bachem.com However, the reactivity of the thiol group also presents a significant challenge during chemical peptide synthesis, as uncontrolled oxidation can lead to the formation of incorrect and undesired peptide structures. ontosight.ai To prevent such side reactions, the thiol group must be protected during the peptide chain elongation process. bachem.com The development of various cysteine derivatives with different thiol-protecting groups has been a major focus in peptide chemistry, enabling the synthesis of complex peptides with multiple disulfide bonds. bachem.comchemistryviews.org

Historical Development and Strategic Role of the Trityl (Trt) Protecting Group for Cysteine

The trityl (Trt) group was introduced as a protecting group for cysteine in 1962. rsc.org It is a bulky group that effectively shields the thiol from unwanted reactions. ontosight.ai In the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the Trt group has become one of the most common choices for protecting the cysteine side chain. bachem.com

A key advantage of the Trt group is its lability under acidic conditions. ontosight.ai It is typically removed using trifluoroacetic acid (TFA), the same reagent used to cleave the completed peptide from the solid support and remove other side-chain protecting groups like tBu. This simultaneous deprotection simplifies the final steps of the synthesis. However, the stability of the trityl cation can make the deprotection reversible, necessitating the use of scavengers like triisopropylsilane (TIS) in the cleavage cocktail to ensure complete removal. While effective, the use of trityl-based protecting groups does not prevent racemization during the coupling of the amino acid. peptide.com

| Protecting Group | Cleavage Conditions | Key Features |

| Trityl (Trt) | Trifluoroacetic acid (TFA) | Commonly used in Fmoc SPPS; removed during final cleavage bachem.com |

| Acetamidomethyl (Acm) | Mercury(II) acetate or iodine | Stable to TFA; allows for purification before disulfide bond formation bachem.com |

| tert-Butyl (tBu) | Mercury(II) acetate or strong acids peptide.com | Stable to TFA and iodine oxidation peptide.com |

| 4-Methoxytrityl (Mmt) | 1-2% TFA in DCM csic.es | More acid-labile than Trt; useful for on-resin cyclization peptide.com |

Significance of the tert-Butyl Ester (OtBu) in C-Terminal Protection for Peptide Synthesis

During peptide synthesis, the carboxylic acid group of the amino acids must also be protected to prevent them from reacting with the activated amino group of the incoming amino acid. wiley-vch.de The tert-butyl (tBu) ester is a commonly used protecting group for the C-terminal carboxyl group and for the side chains of acidic amino acids like aspartic acid and glutamic acid. peptide.comiris-biotech.de

The OtBu group is stable under the basic conditions used to remove the Fmoc protecting group from the N-terminus during each coupling cycle in Fmoc SPPS. iris-biotech.de However, it is readily cleaved by strong acids like TFA during the final cleavage step. iris-biotech.de This orthogonality to the Fmoc group is a cornerstone of the Fmoc/tBu protection strategy. iris-biotech.de In the context of H-Cys(Trt)-OtBu.HCl, the OtBu group protects the C-terminus of the cysteine residue, allowing its N-terminal amino group to be coupled to a growing peptide chain. nih.gov The use of ester protecting groups like OtBu can also help to minimize the formation of diketopiperazines, a common side reaction in peptide synthesis. wiley-vch.de

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOWWSICTUFREA-BQAIUKQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H-cys Trt -otbu.hcl

Established Synthetic Pathways to H-Cys(Trt)-OtBu.HCl

The primary and most direct established pathway to this compound involves the esterification of H-Cys(Trt)-OH. This method is a cornerstone in the preparation of this derivative. The reaction typically involves treating S-trityl-L-cysteine with a tert-butylating agent in the presence of an acid catalyst. A common method is the use of isobutene under acidic conditions. thieme-connect.de The resulting tert-butyl ester is then converted to its hydrochloride salt. This process is favored for its efficiency and directness in introducing the tert-butyl ester group onto the carboxyl function of the S-trityl protected cysteine.

Another established method involves the direct tert-butylation of cysteine followed by tritylation of the thiol group. However, the more prevalent route commences with the readily available H-Cys(Trt)-OH. The stability of the trityl group under the conditions required for tert-butylation is a key consideration in these synthetic strategies.

Derivatization from Precursor Compounds and Intermediates

The synthesis of this compound is often integrated within a larger peptide synthesis strategy, starting from more elaborately protected cysteine derivatives.

Synthetic Routes from Fmoc-Cys(Trt)-OH

A frequently employed strategy in solid-phase peptide synthesis (SPPS) begins with N-α-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH). sigmaaldrich.com This precursor allows for the assembly of peptide chains from the C-terminus. The synthesis of this compound from this starting material involves two key steps:

Esterification: The carboxylic acid of Fmoc-Cys(Trt)-OH is first esterified to form Fmoc-Cys(Trt)-OtBu.

Fmoc-Deprotection: The N-terminal Fmoc protecting group is then removed. This is typically achieved by treatment with a mild base, such as piperidine in a solvent like N,N-dimethylformamide (DMF). google.comcsic.es This cleavage yields the free amine, which is subsequently protonated with hydrochloric acid to afford the final product, this compound.

This route is particularly useful when Fmoc-Cys(Trt)-OH is used in the initial steps of a peptide synthesis, and the resulting protected di- or tripeptide containing the C-terminal this compound fragment is required for further solution-phase coupling.

Synthetic Pathways Involving H-Cys(Trt)-OH

The most direct precursor for the synthesis of this compound is S-trityl-L-cysteine (H-Cys(Trt)-OH). peptide.com The synthesis involves the selective esterification of the carboxylic acid group while the amino and thiol groups are already protected.

A standard laboratory procedure involves the reaction of H-Cys(Trt)-OH with a tert-butylating agent. For instance, reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent can lead to the formation of the tert-butyl ester. sigmaaldrich.com Alternatively, direct esterification using isobutene in the presence of a strong acid catalyst is a viable method. thieme-connect.de Following the esterification, the product is treated with hydrochloric acid to ensure the formation of the amine hydrochloride salt. This pathway is advantageous due to the commercial availability and stability of H-Cys(Trt)-OH. greyhoundchrom.comsigmaaldrich.com

Reaction Conditions and Process Optimization Studies

The efficiency and purity of this compound are highly dependent on the reaction conditions. Researchers have investigated various parameters to optimize the synthesis.

Exploration of Solvent Systems in this compound Synthesis

The choice of solvent is critical in the synthesis of this compound and its intermediates. For the coupling reactions involving Fmoc-Cys(Trt)-OH, polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF) are commonly employed. google.comgoogle.comgoogle.com These solvents are effective in dissolving the protected amino acid and the coupling reagents, facilitating a homogenous reaction mixture.

In the context of peptide synthesis, less polar solvents may be used during coupling steps to minimize racemization, a known side reaction with cysteine derivatives. bachem.com For the final isolation and purification of this compound, a combination of solvents is often used for extraction and crystallization to ensure a high-purity product. google.com

| Reaction Step | Commonly Used Solvents | Purpose |

| Peptide Coupling | DMF, DCM, NMP, THF google.comgoogle.com | Dissolve reactants and facilitate coupling |

| Fmoc Deprotection | DMF, NMP csic.esrsc.org | Used with a base (e.g., piperidine) |

| Extraction/Work-up | Ethyl acetate, Dichloromethane google.comnih.gov | Separate product from aqueous phase |

| Crystallization | Hexane, Diethyl ether thermofisher.comgoogle.com | Induce precipitation of the purified product |

Evaluation of Coupling Reagents and Catalysts for Derivative Formation

The formation of peptide bonds or the activation of the carboxylic acid for esterification requires the use of coupling reagents. In the synthesis of derivatives from Fmoc-Cys(Trt)-OH, various coupling agents are utilized. Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt), are frequently used to activate the carboxylic acid and minimize racemization. ub.edupeptide.com

Uronium/aminium-based reagents such as HATU, HBTU, and COMU are also highly effective and known for their fast reaction times and efficiency, though their use with cysteine derivatives requires careful control of the base to prevent epimerization. luxembourg-bio.com The choice of coupling reagent can significantly impact the yield and purity of the resulting peptide or ester. For instance, using weaker bases like collidine in conjunction with these reagents can reduce the extent of racemization. bachem.com

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC peptide.com | Widely used, byproduct removal can be a factor. |

| Uronium/Aminium Salts | HATU, HBTU, TBTU, COMU peptide.comluxembourg-bio.com | High efficiency, fast coupling, may require base control. |

| Phosphonium Salts | BOP, PyBOP google.com | Effective for difficult couplings. |

| Additives | HOBt, HOAt, OxymaPure bachem.comub.eduluxembourg-bio.com | Used with coupling reagents to suppress racemization. |

H-cys Trt -otbu.hcl As a Fundamental Building Block in Peptide Synthesis

Applications in Solid Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on a solid support. H-Cys(Trt)-OtBu.HCl is frequently utilized in this technique, particularly within the widely adopted Fmoc/tBu strategy. acs.org

Integration within the Fmoc/tBu Strategy for Peptide Assembly

The Fmoc/tBu strategy is a popular orthogonal protection scheme in SPPS. acs.orgub.edu In this approach, the Nα-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu), tert-butoxycarbonyl (Boc), and trityl (Trt). ub.edunih.gov this compound fits seamlessly into this strategy. The Trt group on the cysteine thiol is stable to the basic conditions (typically piperidine in DMF) used for Fmoc group removal during peptide chain elongation. ub.eduug.edu.pl Concurrently, the tBu ester at the C-terminus and other tBu-based side-chain protecting groups remain intact. nih.gov This orthogonality is crucial for preventing unwanted side reactions and ensuring the integrity of the growing peptide. ub.edu The final step of SPPS involves cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). sigmaaldrich.com The acid-labile nature of both the Trt and tBu groups ensures their efficient removal during this final cleavage step. ug.edu.pl

The stability of the Trt group under the basic conditions of Fmoc deprotection is a key advantage, preventing the formation of undesirable disulfide bonds during synthesis. However, it's worth noting that the Trt group can be sensitive to highly acidic conditions, a factor that researchers must consider when designing their synthesis and cleavage protocols.

Optimization of Coupling Reagents and Reaction Conditions in SPPS

The formation of the amide bond between amino acids, known as coupling, is a critical step in SPPS. The choice of coupling reagents and reaction conditions directly impacts the efficiency and purity of the final peptide. When incorporating this compound or other Trt-protected cysteine derivatives, various coupling reagents are employed to activate the carboxylic acid group of the incoming amino acid.

Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure to minimize side reactions like racemization. ub.edu Other highly efficient coupling reagents include aminium-based reagents like HBTU, HATU, and HCTU, which are known for their rapid and efficient coupling, even in challenging sequences. acs.orgrsc.orgrsc.org The selection of the optimal coupling reagent can depend on the specific peptide sequence and the steric hindrance around the coupling site. For instance, in the synthesis of complex peptides, a combination of different coupling methods might be employed to ensure high coupling efficiency at each step. acs.org

| Coupling Reagent Combination | Application Notes |

| DIC/HOBt | A classic and cost-effective combination. HOBt helps to suppress racemization. ub.edu |

| DIC/OxymaPure | OxymaPure is considered a safer and often more effective alternative to HOBt. acs.org |

| HBTU/HOBt/DIPEA | A widely used and efficient system for routine peptide synthesis. googleapis.com |

| HATU/DIPEA | A potent coupling reagent, particularly effective for sterically hindered amino acids. acs.org |

| HCTU/DIEA | Known for its high coupling efficiency and suppression of racemization. mesalabs.com |

| EDC·HCl/HOBt | Often used in solution-phase synthesis due to the water-solubility of the urea byproduct. ub.edu |

Utilization with Various Resin Types and Linkers for C-Terminal Cysteine Peptides

The choice of resin and linker is fundamental in SPPS as it dictates the conditions required for the final cleavage of the peptide from the solid support. For the synthesis of peptides with a C-terminal cysteine, this compound can be incorporated using various resins. When the goal is to produce a peptide acid, resins like the 2-chlorotrityl chloride (2-CTC) resin or the p-alkoxybenzyl alcohol (Wang) resin are commonly employed. google.comgoogle.com

The 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions, which can leave the acid-labile side-chain protecting groups, including the Trt group on cysteine, intact. ub.edugoogle.com This feature is highly valuable for the synthesis of protected peptide fragments that can be used in subsequent convergent synthesis strategies. ub.edu The Wang resin, another popular choice, requires stronger acidic conditions, typically a high concentration of TFA, for cleavage, which simultaneously removes the tBu and Trt protecting groups. google.comgoogle.com

For peptides with a C-terminal amide, resins such as the Rink amide resin are utilized. acs.org The synthesis strategy remains similar, with the final cleavage and deprotection step yielding the peptide amide. The choice between these resins is dictated by the desired C-terminal functionality of the final peptide product.

| Resin Type | Linker Type | Cleavage Condition | C-Terminal Product | Key Feature |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Mildly acidic (e.g., dilute TFA) | Peptide Acid | Allows for cleavage with side-chain protection intact. ub.edugoogle.com |

| Wang Resin | p-Alkoxybenzyl Alcohol | Strongly acidic (e.g., high % TFA) | Peptide Acid | Standard resin for Fmoc/tBu SPPS of peptide acids. google.comgoogle.com |

| Rink Amide Resin | Fmoc-compatible amide linker | Strongly acidic (e.g., high % TFA) | Peptide Amide | Used for the synthesis of C-terminal peptide amides. acs.org |

Applications in Solution Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production and the synthesis of complex peptides. This compound also plays a significant role in this classical approach. ub.edu

Role in Fragment Condensation Strategies

Impact on Stereochemical Integrity During Peptide Elongation

The preservation of stereochemical integrity at the α-carbon of amino acids is a critical challenge in peptide synthesis. The activation of the carboxylic acid group, a necessary step for peptide bond formation, increases the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to racemization, the formation of an equal mixture of L- and D-enantiomers, which can have significant consequences on the final peptide's biological activity. acs.org Cysteine residues are particularly notorious for their high propensity for racemization during peptide elongation. peptide.comrsc.org

The primary mechanism for this loss of chirality in most amino acids is through the formation of a 5(4H)-oxazolone intermediate. mdpi.com However, for cysteine, an additional and significant pathway exists: direct enolization. nih.gov The electron-withdrawing nature of the protected thiol group enhances the acidity of the α-proton, facilitating its direct abstraction by base to form a stabilized carbanion, which then reprotonates to yield a mixture of stereoisomers. mdpi.comnih.gov

The use of this compound as a building block involves the S-trityl (Trt) protection for the thiol side chain and a C-terminal tert-butyl (OtBu) ester. While the Nα-urethane protecting groups typically used in peptide synthesis (like Fmoc or Boc) are designed to suppress oxazolone formation, the conditions employed during the coupling step, especially the presence of bases, can still lead to significant racemization of sensitive residues like cysteine. bachem.com

Research Findings on Cys(Trt) Racemization

Detailed studies, primarily conducted in the context of Solid-Phase Peptide Synthesis (SPPS) using the related building block Fmoc-Cys(Trt)-OH, provide crucial insights into the stereochemical stability of the Cys(Trt) moiety. These findings are highly relevant to the behavior of this compound during solution-phase peptide elongation.

The choice of coupling reagent and the presence of a base are paramount in controlling the extent of racemization. Base-mediated activation methods, particularly those using phosphonium or uronium reagents like HBTU in the presence of N,N-diisopropylethylamine (DIPEA), are known to induce considerable racemization when coupling Cys(Trt) derivatives. nih.govchempep.com Conversely, coupling protocols that operate under acidic or neutral conditions, such as those using carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are highly effective at preserving stereochemical integrity. bachem.comsigmaaldrich.comnih.gov

The nature of the thiol protecting group itself has a profound impact on the rate of epimerization. Research comparing various S-protecting groups has demonstrated that the trityl group is more susceptible to inducing racemization than several other groups under identical, base-mediated coupling conditions.

| S-Protecting Group | Racemization (%) | Coupling Conditions | Reference |

|---|---|---|---|

| Trityl (Trt) | 10.9% (at 50°C) / 26.6% (at 80°C) | MW-assisted, HCTU/6-Cl-HOBt/DIEA | nih.gov |

| Diphenylmethyl (Dpm) | 1.2% | Conventional SPPS | rsc.org |

| Tetrahydropyranyl (Thp) | 0.74% | DIPCDI/Oxyma Pure | sigmaaldrich.com |

| 4-methoxybenzyl (MBom) | 0.8% (at 50°C) / 1.3% (at 80°C) | MW-assisted, HCTU/6-Cl-HOBt/DIEA | nih.gov |

| Acetamidomethyl (Acm) | Generally lower than Trt | HCTU/Base | nih.gov |

The data clearly indicates that under basic conditions, the Trt group is associated with significant levels of racemization, which is exacerbated by elevated temperatures often used in microwave-assisted synthesis. nih.gov In contrast, protecting groups like Dpm, Thp, and MBom offer greater stereochemical stability. rsc.orgnih.govsigmaaldrich.com

The choice of coupling method and additives is a critical factor in mitigating racemization for Cys(Trt) derivatives. Studies have shown that base-free activation or the use of weaker bases can dramatically reduce epimerization.

| Coupling Reagent/Method | Base | Epimerization (%) | Reference |

|---|---|---|---|

| TBTU | DIPEA | Considerable | chempep.com |

| HCTU/6-Cl-HOBt | DIEA | 10.9% (at 50°C) | nih.gov |

| DIC/HOBt | None (base-free) | Negligible | nih.govresearchgate.net |

| DIPCDI/Oxyma | None (base-free) | 3.3% | sigmaaldrich.com |

| Preformed Symmetrical Anhydrides | None (base-free) | Negligible | sigmaaldrich.com |

These findings underscore a crucial principle for incorporating this compound into a growing peptide chain: the avoidance of strong bases and pre-activation with uronium/phosphonium reagents is essential to maintain stereochemical purity. nih.govchempep.comresearchgate.net The recommended approach involves using carbodiimide-based coupling (e.g., DIC) with additives like HOBt or Oxyma under neutral or slightly acidic conditions, which effectively suppresses the direct enolization pathway responsible for racemization. bachem.comsigmaaldrich.com

Protecting Group Strategies and Deprotection of H-cys Trt -otbu.hcl and Its Conjugates

Mechanism and Kinetics of Trityl (Trt) Group Acid-Lability

The trityl (triphenylmethyl) group is a bulky, acid-labile protecting group widely used for the thiol functionality of cysteine. sigmaaldrich.com Its removal is accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism of cleavage is a unimolecular nucleophilic substitution (SN1) reaction.

The process begins with the protonation of the sulfur atom by the acid, which weakens the carbon-sulfur bond. This is followed by the departure of the highly stable trityl carbocation. The stability of this cation is a key driver of the reaction and is due to the extensive resonance delocalization of the positive charge across the three phenyl rings. The liberated trityl cation is a potent electrophile and can react with nucleophilic residues in the peptide chain, such as tryptophan or even the deprotected cysteine thiol itself, leading to undesirable side products. thermofisher.com This reversibility necessitates the use of "scavenger" molecules in the cleavage cocktail to trap the trityl cation as it forms. sigmaaldrich.com

The kinetics of Trt group removal are influenced by several factors:

Acid Strength: Stronger acids accelerate the rate of cleavage. TFA is highly effective for this purpose.

Steric Hindrance: The bulky nature of the Trt group can influence its accessibility to the acid, but its high lability generally ensures rapid removal. core.ac.uk

Solvent: The reaction is typically carried out in a solvent like dichloromethane (DCM) or neat TFA.

Scavenger Presence: The continuous removal of the trityl cation by scavengers shifts the equilibrium of the reaction towards the deprotected product, ensuring complete and irreversible cleavage. sigmaaldrich.com

During cleavage, the formation of the trityl carbocation often imparts a distinct yellow color to the reaction mixture, which can serve as a visual indicator of the deprotection process. thermofisher.comresearchgate.net

Mechanism and Kinetics of tert-Butyl Ester (OtBu) Group Acid-Lability

The tert-butyl (OtBu) ester is employed to protect the C-terminal carboxylic acid of H-Cys(Trt)-OtBu.HCl. Similar to the Trt group, the OtBu group is highly susceptible to acid-catalyzed cleavage. The deprotection mechanism is classified as AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular).

The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid like TFA. This protonation makes the carbonyl carbon more electrophilic, but crucially, it facilitates the cleavage of the bond between the oxygen and the tert-butyl group. This cleavage results in the formation of the carboxylic acid and a highly stable tert-butyl carbocation. The stability of this tertiary carbocation is the primary reason for the high acid lability of the OtBu group. The carbocation is subsequently neutralized by reacting with a nucleophile or by eliminating a proton to form isobutene. researchgate.netpeptide.com

Key kinetic factors for OtBu deprotection include:

Acid Concentration: The rate of cleavage is directly proportional to the concentration of the acid. High concentrations of TFA (e.g., 95%) are standard for ensuring rapid and complete removal. thermofisher.com

Carbocation Stability: The formation of the stable tertiary carbocation makes this a rapid process under strongly acidic conditions.

Scavenging: Like the trityl cation, the tert-butyl cation is a reactive electrophile that can cause side reactions, particularly the S-tert-butylation of the newly deprotected cysteine thiol. acs.org Therefore, scavengers are essential to trap these cations. researchgate.net

Design and Efficacy of Cleavage Cocktails and Deprotection Reagents

The simultaneous removal of side-chain protecting groups and cleavage of the peptide from the solid-phase resin is typically achieved in a single step using a cleavage cocktail. The composition of this cocktail is critical and must be tailored to the amino acid sequence of the peptide to minimize side reactions. thermofisher.com For peptides containing this compound, the cocktail must efficiently cleave both the Trt and OtBu groups while preventing modification of the sensitive, deprotected cysteine residue.

Trifluoroacetic acid (TFA) is the reagent of choice for the final deprotection step in Fmoc-based SPPS due to its ability to dissolve peptides and effectively cleave most common acid-labile protecting groups, including Trt and OtBu. nih.gov Cleavage is typically performed using a high concentration of TFA, often 90-95%, mixed with a combination of scavengers. thermofisher.comcsic.es The reaction is usually conducted at room temperature for a period of 1 to 4 hours, depending on the complexity of the peptide and the stability of the protecting groups involved. thermofisher.com For instance, a common cleavage cocktail might consist of 95% TFA, 2.5% water, and 2.5% a scavenger like Triisopropylsilane (TIPS). acs.org

During acid-mediated deprotection, highly reactive carbocations are generated from the cleavage of protecting groups like Trt and OtBu. wpmucdn.com These electrophilic species can re-attach to the peptide at nucleophilic sites, leading to a variety of side products. The primary role of scavengers is to intercept and neutralize these carbocations before they can cause unwanted modifications. researchgate.net

The selection of scavengers depends on the specific amino acids present in the peptide.

Water: Often included at low percentages (2.5-5%) to act as a scavenger for tert-butyl cations. wpmucdn.com

Thioanisole: Effective at scavenging trityl cations and can help prevent the oxidation of methionine. researchgate.net

Phenol: A scavenger for various carbocations, but its use can sometimes be problematic. peptide.com

1,2-Ethanedithiol (EDT): A potent scavenger, particularly for trityl groups, but it has a strong, unpleasant odor.

Triisopropylsilane (TIPS) is a widely used scavenger due to its effectiveness and lack of odor compared to thiol-based reagents. peptide.comwikipedia.org It functions as a hydride donor in acidic conditions, reducing the carbocations formed during deprotection. wikipedia.org For example, TIPS effectively reduces the trityl cation to triphenylmethane. It is particularly crucial for preventing the re-attachment of the Trt group to the cysteine thiol and for scavenging tert-butyl cations. acs.orguci.edu Recent studies have also shown that TIPS can act as a reducing agent to facilitate the removal of other cysteine S-protecting groups, such as acetamidomethyl (Acm), highlighting its versatile reactivity. nih.gov

2,2'-(Ethylenedioxy)diethanethiol (DODT) is an effective, nearly odorless alternative to the pungent ethanedithiol (EDT). researchgate.net As a dithiol, it is an excellent scavenger for trityl cations. csic.es The use of DODT in cleavage cocktails has been shown to produce crude peptides of high purity, comparable to those obtained using traditional, malodorous thiol scavengers. researchgate.net A typical cocktail formulation might include TFA/TIPS/Water/DODT in a ratio of 92.5:2.5:2.5:2.5. csic.es

The combination of TIPS and DODT in a cleavage cocktail provides a robust system for deprotecting peptides containing Cys(Trt), effectively scavenging both Trt and tBu cations while minimizing odor. csic.esresearchgate.net

Table 1: Common Scavengers and Their Targets in TFA Cleavage Cocktails

| Scavenger | Target Cation / Side Reaction | Typical Concentration (%) | Reference |

|---|---|---|---|

| Triisopropylsilane (TIPS) | Trityl, tert-Butyl cations | 1 - 5 | acs.orgwikipedia.orgnih.gov |

| Water (H₂O) | tert-Butyl cations | 2.5 - 5 | wpmucdn.com |

| 1,2-Ethanedithiol (EDT) | Trityl cations, prevents Trp oxidation | 2.5 | |

| Thioanisole | Trityl cations, prevents Met oxidation | 5 | researchgate.net |

| 2,2'-(Ethylenedioxy)diethanethiol (DODT) | Trityl cations (odorless alternative to EDT) | 1 - 2.5 | csic.esresearchgate.net |

Role and Selection of Scavengers in Preventing Side Reactions during Deprotection.

Methodologies for Selective Deprotection

While global deprotection with a strong acid cocktail is common, certain synthetic strategies require the selective removal of one protecting group while leaving others intact. This "orthogonal" deprotection scheme allows for site-specific modifications of the peptide, such as on-resin cyclization or branching.

For a molecule like this compound, achieving selectivity can be challenging because both the Trt and OtBu groups are acid-labile. However, their cleavage kinetics differ, which can sometimes be exploited. The Trt group is generally more labile to acid than the OtBu group. It is possible to remove the Trt group from a cysteine residue using very dilute TFA solutions (e.g., 1-10% TFA in DCM) while leaving the OtBu group and other more robust acid-labile groups like Boc intact. researchgate.netresearchgate.net The success of such a selective deprotection is highly dependent on the specific amino acid sequence and reaction conditions, including time and temperature. researchgate.net It is crucial to include a scavenger like TIPS even in these dilute acid solutions to efficiently trap the trityl cation and prevent side reactions. researchgate.netresearchgate.net

Conversely, selectively removing the OtBu group in the presence of a Trt group is more difficult using acid-based methods. Alternative strategies employing different chemistries are often required. For example, certain Lewis acids like ZnBr₂ have been explored for the chemoselective hydrolysis of tert-butyl esters, though N-trityl groups have also been found to be labile under these conditions, limiting orthogonality. researchgate.netnih.gov Therefore, for maximum synthetic flexibility, chemists often choose protecting groups from completely different chemical classes (e.g., an acid-labile group and a base-labile group) to ensure true orthogonality. nih.gov

Table 2: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound | (S)-2-amino-3-(tritylthio)propanoic acid tert-butyl ester hydrochloride |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| TIPS | Triisopropylsilane |

| DODT | 2,2'-(Ethylenedioxy)diethanethiol |

| EDT | 1,2-Ethanedithiol |

| Acm | Acetamidomethyl |

| Boc | tert-Butyloxycarbonyl |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| OtBu | tert-Butyl ester |

| Trt | Trityl (triphenylmethyl) |

| ZnBr₂ | Zinc bromide |

Comparative Studies with Alternative Cysteine Thiol Protecting Groups.rsc.orgsigmaaldrich.com

The choice of a protecting group for the cysteine thiol is pivotal in peptide chemistry, with the trityl (Trt) group being a common but not always optimal choice. Comparative studies with other protecting groups such as Acetamidomethyl (Acm), tert-Butyl (tBu), Benzyl (Bzl), 4-Methoxytrityl (Mmt), and Tetrahydropyranyl (Thp) reveal significant differences in stability, deprotection conditions, and impact on side reactions like racemization. rsc.orgsigmaaldrich.com These comparisons are essential for designing efficient and high-fidelity peptide synthesis strategies.

The Acetamidomethyl (Acm) group is known for its stability under the acidic conditions typically used for the final cleavage of peptides from the resin, such as treatment with trifluoroacetic acid (TFA). rsc.orgbachem.com This contrasts with the acid-lability of the Trt group.

Key Research Findings:

Orthogonality: The differential stability of Trt and Acm groups allows for their orthogonal use in the synthesis of peptides with multiple disulfide bonds. nih.govmdpi.com The Trt group can be selectively removed with mild acid, leaving the Acm group intact for subsequent, specific deprotection and disulfide bond formation.

Racemization: Cysteine residues protected with Acm generally exhibit a lower tendency to racemize during coupling reactions compared to those protected with Trt. nih.govbachem.com For instance, in one study, the rate of racemization with the Acm group was found to be consistently lower than with the Trt group under various coupling conditions. nih.gov

Side Reactions: In the context of C-terminal cysteine residues, the use of Cys(Trt) is often preferred over Cys(Acm) to minimize base-induced β-elimination and subsequent side reactions. bachem.com However, another study indicated that side reactions were more prominent with Acm than with Trt. csic.es

Deprotection: The Acm group is typically removed by treatment with reagents like iodine or mercury(II) acetate, which can be harsh. rsc.org In contrast, the Trt group is removed under acidic conditions. sigmaaldrich.com Recent methods have also explored the use of N-chlorosuccinimide (NCS) for the on-resin removal of Acm, which can be performed in the presence of the Trt group. mdpi.com

Comparative Data: Trt vs. Acm

| Feature | Trityl (Trt) | Acetamidomethyl (Acm) |

| Acid Stability | Labile | Stable |

| Deprotection | Acid (e.g., TFA) sigmaaldrich.com | Iodine, Hg(OAc)₂, NCS rsc.orgmdpi.com |

| Racemization | Higher tendency nih.gov | Lower tendency nih.govbachem.com |

| Orthogonality | Can be used orthogonally with Acm mdpi.com | Can be used orthogonally with Trt mdpi.com |

The tert-Butyl (tBu) group is another common protecting group for the cysteine thiol, known for its high stability.

Key Research Findings:

Stability: The tBu group is stable to the standard TFA cleavage conditions used in Fmoc-based solid-phase peptide synthesis (SPPS), making it useful for post-cleavage modifications. peptide.com It is also stable to iodine oxidation. peptide.com

Deprotection: Removal of the tBu group requires harsh conditions, such as treatment with trifluoromethanesulfonic acid (TFMSA) or mercury(II) acetate. peptide.com This is a significant difference from the milder acidic conditions required for Trt removal.

Synthetic Utility: The high stability of the tBu group allows for its use in strategies where the cysteine thiol needs to remain protected through multiple synthetic steps, including the final cleavage from the resin. peptide.com In contrast, the Trt group is typically removed during the final cleavage. sigmaaldrich.com In some cases, trityl-based protection has been shown to result in purer peptides compared to tBu-based protection, especially for difficult sequences. cblpatras.gr

Comparative Data: Trt vs. tBu

| Feature | Trityl (Trt) | tert-Butyl (tBu) |

| TFA Stability | Labile | Stable peptide.com |

| Deprotection | Mild acid (TFA) sigmaaldrich.com | Harsh acids (TFMSA), Hg(OAc)₂ peptide.com |

| Use in SPPS | Typically removed during final cleavage sigmaaldrich.com | Can remain after final cleavage for further modification peptide.com |

The Benzyl (Bzl) group is a classic protecting group for cysteine, though its use has become less common with the advent of milder deprotection methods.

Key Research Findings:

Historical Context: The Cys(Bzl) protecting group was famously used in the first chemical synthesis of the hormone oxytocin. rsc.org

Deprotection: Removal of the Bzl group requires very harsh conditions, such as treatment with sodium in liquid ammonia or hydrofluoric acid (HF). rsc.org These methods are significantly more hazardous and less convenient than the acidic cleavage of the Trt group.

Compatibility: The harsh deprotection conditions for the Bzl group limit its compatibility with many modern peptide synthesis strategies, particularly those using acid-sensitive resins and protecting groups. rsc.org The Trt group, with its milder deprotection, is more versatile in this regard.

Comparative Data: Trt vs. Bzl

| Feature | Trityl (Trt) | Benzyl (Bzl) |

| Deprotection Conditions | Mild acid (TFA) sigmaaldrich.com | Harsh (Na/liq. NH₃, HF) rsc.org |

| Compatibility | High with modern SPPS | Limited with modern SPPS |

| Safety of Deprotection | Relatively safe | Hazardous reagents required rsc.org |

The 4-Methoxytrityl (Mmt) group is a close relative of the Trt group, with a key difference in acid lability.

Key Research Findings:

Acid Lability: The Mmt group is significantly more acid-labile than the Trt group. peptide.comcblpatras.gr It can be selectively removed using very dilute TFA (e.g., 1-2% in DCM), while the Trt group remains largely intact under these conditions. csic.espeptide.com

Orthogonality: This difference in acid sensitivity allows for the orthogonal use of Mmt and Trt groups in the same synthesis, enabling the regioselective formation of multiple disulfide bonds. rsc.org However, care must be taken as some cleavage of the Trt group can occur during Mmt removal. rsc.org

Side Reactions: The Mmt group is reported to be less prone to causing modifications of tryptophan residues during deprotection compared to the Trt group, especially when using thiols or silanes as cation scavengers. rsc.org

Comparative Data: Trt vs. Mmt

| Feature | Trityl (Trt) | 4-Methoxytrityl (Mmt) |

| Acid Lability | Moderately labile | Highly labile cblpatras.gr |

| Selective Deprotection | Less selective in presence of Mmt | Can be selectively removed in presence of Trt csic.espeptide.com |

| Deprotection Conditions | ~90% TFA peptide.com | 1-2% TFA in DCM csic.espeptide.com |

The Tetrahydropyranyl (Thp) group is a non-aromatic, acid-labile protecting group that has shown several advantages over the Trt group.

Key Research Findings:

Racemization and Side Reactions: The Thp group has been demonstrated to be superior to the Trt group in minimizing racemization of the cysteine residue and the formation of C-terminal side products. iris-biotech.denih.gov Studies have shown significantly lower levels of epimerization with Thp-protected cysteine. csic.escem.com

Solubility: Peptides containing Thp-protected cysteine have been observed to have improved solubility compared to their Trt-protected counterparts. cem.comnih.gov

Deprotection: The Thp group is cleaved under acidic conditions, similar to the Trt group. Complete deprotection can be achieved with a cocktail of TFA/TIS/DCM. iris-biotech.de

Comparative Data: Trt vs. Thp

| Feature | Trityl (Trt) | Tetrahydropyranyl (Thp) |

| Racemization | Higher tendency csic.es | Lower tendency iris-biotech.denih.gov |

| Side Product Formation | More prone to side reactions csic.es | Minimized side reactions iris-biotech.denih.gov |

| Solubility of Protected Peptide | Standard | Improved cem.comnih.gov |

| Deprotection | Acid-labile (TFA) sigmaaldrich.com | Acid-labile (TFA) iris-biotech.de |

Challenges and Side Reactions Associated with Cysteine Trt Derivatives in Peptide Synthesis

Investigation of Racemization Phenomena of Cysteine Residues

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant concern in peptide synthesis, particularly for cysteine residues. rsc.orgresearchgate.net Cysteine is one of the amino acids most susceptible to racemization. researchgate.net This loss of stereochemical integrity can lead to the formation of diastereomeric peptide impurities that are often difficult to separate from the desired product, potentially impacting the peptide's biological activity. diva-portal.org The use of Cys(Trt) derivatives has been associated with considerable levels of racemization, especially during activation and coupling steps that involve the use of bases. bachem.com

Several factors have been identified as influencers of cysteine racemization during SPPS. The choice of coupling reagents, the type and amount of base used, solvent polarity, and the properties of the solid support all play a role. acs.org

Resin Properties: The type of resin used to anchor the growing peptide chain can significantly impact racemization. Trityl-type resins, such as 2-chlorotrityl chloride resin, are recommended for the synthesis of peptides with C-terminal cysteine, as they have been shown to reduce racemization to more acceptable levels compared to Wang-type resins. sigmaaldrich.com The steric bulk of the trityl linker is thought to inhibit the formation of intermediates that lead to racemization. sigmaaldrich.compeptide.com One study showed that for a model dipeptide, racemization was 16% on a chlorotrityl resin versus 23% on a dihydropyranyl (DHP) resin. csic.es

Amine Bases: The base used for Fmoc deprotection and in coupling mixtures is a critical factor. Strong tertiary amine bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) can promote racemization, particularly when used with phosphonium and aminium salt coupling reagents. acs.org Studies have shown that using a weaker base, such as 2,4,6-trimethylpyridine (collidine), can substantially reduce racemization levels. bachem.comacs.org The concentration of the base also matters, with a two-fold reduction in the amount of base leading to decreased racemization. acs.org

Coupling Methods: The method used to activate the carboxylic acid of the incoming amino acid for amide bond formation significantly affects racemization. Protocols involving pre-activation with reagents like HBTU, HATU, and BOP in the presence of a base can lead to unacceptably high levels of racemization (5-33% in a model system). acs.org Avoiding pre-activation and using carbodiimides like DIPCDI with additives such as HOBt or Oxyma Pure under acidic or neutral conditions can minimize racemization. bachem.com For instance, coupling with DIPCDI/Oxyma Pure resulted in only 3.3% racemization for Fmoc-Cys(Trt)-OH. sigmaaldrich.com

Side-Chain Protecting Group: The nature of the thiol protecting group itself is a major determinant. While Cys(Trt) is widely used, it is known to be more prone to base-catalyzed racemization compared to some other protecting groups. bachem.comresearchgate.net For example, a study comparing different protecting groups found that under identical conventional SPPS conditions, Trt-protected cysteine resulted in 8.0% racemization, whereas Dpm- and MBom-protected cysteine showed significantly lower levels at 1.2% and 0.4%, respectively. rsc.orgresearchgate.net Another protecting group, tetrahydropyranyl (Thp), has also been shown to be less prone to racemization than Trt. researchgate.netcsic.es

Table 1: Racemization of C-terminal Cysteine with Different Protecting Groups and Coupling Reagents

| Protecting Group | Coupling Reagent | Racemization (%) | Reference |

|---|---|---|---|

| Trt | DIPCDI/Oxyma Pure | 3.3 | sigmaaldrich.com |

| Dpm | DIPCDI/Oxyma Pure | 6.8 | sigmaaldrich.com |

| Thp | DIPCDI/Oxyma Pure | 0.74 | sigmaaldrich.com |

| Trt | Uronium activation (base) | 8.0 | rsc.orgresearchgate.net |

| Dpm | Uronium activation (base) | 1.2 | researchgate.net |

| MBom | Uronium activation (base) | 0.4 | researchgate.net |

Characterization and Mitigation of Undesired Adduct and Byproduct Formation

Beyond racemization, the synthesis of cysteine-containing peptides using Cys(Trt) is susceptible to the formation of various side products. These arise from the reactivity of the cysteine residue itself, the protecting groups, and the reagents used throughout the synthesis.

Diketopiperazine (DKP) formation is a common side reaction in SPPS, particularly at the dipeptide stage. iris-biotech.deacs.org It involves the intramolecular cyclization of the N-terminal amino group of a dipeptide-resin, leading to the cleavage of the dipeptide from the resin as a cyclic DKP molecule. iris-biotech.deacs.org This side reaction is especially prevalent when proline or glycine are among the first two residues. sigmaaldrich.comiris-biotech.de While not exclusively a problem for cysteine-containing peptides, the conditions that favor DKP formation, such as the basic environment for Fmoc-deprotection, can also exacerbate other cysteine-related side reactions. iris-biotech.de The use of sterically hindered resins, like 2-chlorotrityl resin, can help suppress DKP formation by physically impeding the cyclization reaction. sigmaaldrich.compeptide.com Another strategy is to introduce the first two amino acids as a pre-formed dipeptide unit, bypassing the vulnerable dipeptide-resin intermediate. peptide.com

A significant side reaction specific to the synthesis of C-terminal cysteine peptides is the formation of 3-(1-piperidinyl)alanine adducts. peptide.comcsic.esiris-biotech.de This occurs through a base-catalyzed β-elimination of the protected thiol side chain (trityl-thiolate) to form a dehydroalanine intermediate. peptide.comiris-biotech.de The dehydroalanine residue is then susceptible to nucleophilic attack by piperidine, the secondary amine commonly used for Fmoc deprotection, resulting in the formation of the N-piperidinyl-alanine adduct. csic.esiris-biotech.de This side reaction is particularly problematic when cysteine is anchored to Wang-type resins.

The choice of the cysteine side-chain protecting group has a major influence on the extent of this side reaction. The use of the bulky trityl (Trt) protecting group helps to minimize, though not completely eliminate, the formation of this adduct. peptide.comiris-biotech.de In contrast, protecting groups like acetamidomethyl (Acm) have been shown to lead to the piperidinyl adduct as the major product in some cases. scite.ai Studies have shown that other protecting groups like tetrahydropyranyl (Thp) and 4-methoxytrityl (Mmt) can outperform Trt in minimizing this side reaction. csic.esacs.org The use of alternative bases for Fmoc removal, such as 4-methylpiperidine, has also been explored to reduce this unwanted adduct formation. csic.es

Table 2: Influence of Cysteine Protecting Group on Side Product Formation

| Protecting Group | Racemization (%) | N-piperidinyl-Ala Adducts (%) | Reference |

|---|---|---|---|

| Trt | 10.3 | 2.5 | csic.es |

| Mmt | 1.9 | 0.8 | csic.es |

| Thp | 1.8 | 0.7 | csic.es |

| Dpm | 14.8 | 1.9 | csic.es |

| Phacm | 1.8 | 15.6 | csic.es |

Data from a stress study treating Boc-Leu-Ala-Cys(PG)-O-2-CT resin with 20% piperidine-DMF for 24h.

During the final cleavage of the peptide from the resin and removal of side-chain protecting groups with strong acids like trifluoroacetic acid (TFA), reactive carbocations are generated. The trityl cation (Trt+), released from Cys(Trt), is relatively stable but can still act as an alkylating agent. rsc.org More problematic are the cations generated from the cleavage of linkers from resins like Wang or Rink Amide. peptide.com These linker fragments can alkylate nucleophilic residues in the peptide, with cysteine's thiol group being a prime target. diva-portal.orgpeptide.com This can lead to the formation of S-alkylated side products, and in some cases, irreversible reattachment of the peptide to the resin. diva-portal.orgpeptide.com

To prevent this, "scavengers" are added to the cleavage cocktail. These are molecules with nucleophilic character, such as triisopropylsilane (TIS), water, and ethanedithiol (EDT), that are designed to trap the reactive carbocations before they can modify the peptide. peptide.com TIS is effective against the trityl cation, while thiols like EDT are particularly important for protecting the free cysteine thiol from byproducts. researchgate.net It is crucial to use a sufficient amount of the cleavage cocktail and scavengers to ensure all reactive species are quenched, especially for peptides with multiple Cys(Trt) and other acid-labile protecting groups. sigmaaldrich.com

Formation of N-piperidinyl-Alanine Adducts.

Control of Oxidation and Unwanted Disulfide Bond Formation

The thiol group of cysteine is highly susceptible to oxidation, which can lead to the formation of sulfoxides, sulfones, or, most commonly, disulfide bonds. rsc.orgbachem.com While the formation of specific disulfide bonds is often the goal, uncontrolled oxidation during synthesis, cleavage, or purification can result in a mixture of incorrectly folded peptides, intermolecular disulfide-linked oligomers, and aggregates. rsc.orgthermofisher.com

The Trt group provides protection against oxidation during the chain assembly steps. rsc.org However, once the Trt group is removed during the final TFA cleavage, the free thiol is exposed and vulnerable. To prevent premature and random oxidation, it is essential to handle the cleaved peptide under an inert atmosphere (e.g., argon) and to add reducing agents or scavengers like ethanedithiol (EDT) or dithiothreitol (DTT) to the cleavage cocktail. peptide.com These reagents help maintain the cysteine in its reduced sulfhydryl state.

Once the peptide is purified, controlled oxidation can be performed to form the desired disulfide bonds. This is often achieved by air oxidation at a slightly alkaline pH (7.5-8.0) in a dilute peptide solution to favor intramolecular cyclization over intermolecular oligomerization. bachem.com For peptides with multiple cysteine pairs, orthogonal protecting group strategies are employed, where different classes of protecting groups are used that can be removed selectively under different conditions, allowing for the sequential and regioselective formation of each disulfide bond. rsc.orgnih.gov

Advanced Strategies for Side Reaction Suppression and Yield Enhancement

A significant challenge is the susceptibility of Cys derivatives to racemization during the coupling step, particularly when using standard base-mediated activation methods. acs.org For instance, coupling mediated by phosphonium and aminium salts like HBTU or HATU in the presence of a base such as DIEA can lead to unacceptable levels of racemization, sometimes exceeding 30%. acs.org Another common side reaction, especially for peptides with a C-terminal cysteine, is the formation of 3-(1-piperidinyl)alanine via a base-catalyzed β-elimination of the protected thiol, followed by the addition of piperidine from the Fmoc deprotection solution. iris-biotech.depeptide.com Furthermore, the final trifluoroacetic acid (TFA) cleavage step requires careful optimization to ensure complete removal of the trityl group and to prevent side reactions, such as S-alkylation from carbocations generated from the resin or other protecting groups. peptide.com

To address these challenges, researchers have focused on optimizing reaction conditions, developing novel scavenger cocktails, and exploring alternative protecting group and resin strategies.

Optimization of Coupling and Deprotection Conditions

A primary strategy to suppress side reactions involves the careful selection of coupling reagents and reaction conditions to minimize racemization. It has been demonstrated that avoiding base-mediated pre-activation and using coupling conditions that operate at or near neutral pH significantly reduces the rate of epimerization for Cys(Trt) residues. acs.org

Key strategies include:

Avoiding Pre-activation: Directly adding the coupling reagent to the mixture of the amino acid and peptide-resin, without a prior pre-activation step, can reduce racemization levels by as much as six- to seven-fold. acs.org

Choice of Base: When a base is necessary, using a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP, collidine) is substantially better than more commonly used bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). acs.orgbachem.com

Carbodiimide-based Coupling: Using coupling reagents like diisopropylcarbodiimide (DIPCDI) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) without an external base provides an acidic/neutral environment that minimizes racemization.

Solvent Polarity: Performing the coupling in less polar solvents, such as a 1:1 mixture of CH₂Cl₂-DMF, can also help reduce racemization compared to using neat N,N-dimethylformamide (DMF). acs.org

Research has quantified the impact of these modifications, demonstrating a significant reduction in the formation of the D-Cys epimer.

Table 1: Effect of Coupling Conditions on Racemization of Fmoc-Cys(Trt)-OH

| Coupling Reagent/Base | Pre-activation | D:L Ratio (%) | Reference |

|---|---|---|---|

| HBTU / DIEA | 5 min | 5-33% | acs.org |

| BOP / HOBt / NMM | 5 min | High | acs.org |

| BOP / HOBt / TMP | None | <1% | acs.org |

| DIPCDI / HOBt | 5 min | <1% | acs.org |

For C-terminal Cys residues, which are particularly prone to side reactions, modifications to the Fmoc deprotection step are also beneficial. A study on the synthesis of C-terminal Cys peptide acids found that using 30% 4-methylpiperidine in DMF containing 0.5 M OxymaPure as an acidic additive effectively minimized both epimerization and the formation of N-piperidinyl-Ala adducts. csic.es

Advanced Scavenger Cocktails for Cleavage

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups is a critical step. The trityl (Trt) group is removed with TFA, generating a stable trityl cation. This cation can re-attach to the nucleophilic thiol of cysteine or alkylate other sensitive residues like Tryptophan. rsc.org Therefore, an effective scavenger system is mandatory.

Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly quenches the trityl cation by donating a hydride, converting it to the inert triphenylmethane. nih.gov However, TIS alone may not be sufficient to prevent all side reactions, especially the formation of S-tert-butylated cysteine, which can occur when tert-butyl (tBu) protecting groups are present elsewhere in the peptide. acs.org

Advanced scavenger cocktails have been developed to address these issues:

Standard TIS Cocktail: A common and effective cleavage cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5).

Addition of Thiol Scavengers: For peptides with multiple Cys(Trt) residues, adding 1,2-ethanedithiol (EDT) to the cleavage cocktail (e.g., TFA/TIS/H₂O/EDT) helps maintain the cysteine in its reduced state and minimizes alkylation byproducts.

Multi-component Scavenger Systems: To combat S-tert-butylation, a combination of scavengers has proven effective. A two-step cleavage method using a mixture of TFA/TIS/H₂O/thioanisole/DMS with 1% DTT has been shown to significantly reduce this side product. acs.org

Table 2: Effect of Scavenger Cocktails on Suppression of Cys S-tert-butylation

| Cleavage Cocktail (TFA/TIS/H₂O/Scavenger) | S-tBu Side Product (%) | Reference |

|---|---|---|

| 95:2.5:2.5:0 | High | acs.org |

| 90:2.5:2.5:5 (Thioanisole) | Reduced | acs.org |

| 90:2.5:2.5:5 (DMS) | Reduced | acs.org |

| 90:2.5:2.5:5 (DTT) | Reduced | acs.org |

Strategic Use of Resins and Alternative Protecting Groups

In addition to optimizing reaction conditions, a strategic choice of solid support and thiol-protecting groups can circumvent many of the side reactions associated with Cys(Trt).

Resin Selection: For synthesizing peptide acids with a C-terminal cysteine, using 2-chlorotrityl (2-CTC) type resins is strongly recommended. These resins are highly acid-labile, allowing the peptide to be cleaved under milder conditions that leave the Cys(Trt) group intact, thus preventing issues during chain extension. This approach significantly reduces epimerization and β-piperidinylalanine formation compared to using Wang-type resins.

Alternative Thiol Protecting Groups: While Cys(Trt) is cost-effective, other protecting groups can offer superior performance in specific contexts, particularly regarding racemization and stability. rsc.orgresearchgate.net The diphenylmethyl (Dpm) and tetrahydropyranyl (Thp) groups have been shown to reduce racemization levels compared to Trt. researchgate.net

Table 3: Comparison of Cysteine Protecting Groups and Associated Side Reactions

| Protecting Group | Racemization Level (Uronium Activation) | Key Features & Benefits | Reference(s) |

|---|---|---|---|

| Trityl (Trt) | 8.0% | Cost-effective; labile to standard TFA cleavage. researchgate.net | researchgate.net |

| Diphenylmethyl (Dpm) | 1.2% | Reduced racemization; stable to 1-3% TFA. researchgate.net | rsc.orgresearchgate.net |

| Tetrahydropyranyl (Thp) | 0.74% (DIPCDI/Oxyma) | Significantly lower racemization and piperidinylalanine formation for C-terminal Cys. | csic.es |

| 4-Methoxytrityl (Mmt) | Not specified | Outperformed Trt in minimizing C-terminal side reactions under stress conditions. csic.es | csic.es |

The use of these advanced strategies—optimizing coupling and deprotection chemistry, employing sophisticated scavenger systems, and making strategic choices in resins and protecting groups—allows for the successful synthesis of complex cysteine-containing peptides, enhancing both the final yield and purity by effectively suppressing common side reactions.

Analytical Techniques for Characterization and Monitoring of H-cys Trt -otbu.hcl and Derived Peptides

Application of High-Performance Liquid Chromatography (HPLC) and LC-MS for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of H-Cys(Trt)-OtBu.HCl and peptides incorporating this protected amino acid. HPLC separates components in a mixture based on their differential interactions with a stationary phase, allowing for the quantification of the main compound and any impurities. Purity levels for commercially available this compound are typically specified as being at least 95% or 98%. cymitquimica.comiris-biotech.debldpharm.com The enantiomeric purity is also a critical parameter, with suppliers often guaranteeing a minimum of 99.5% to 99.7%. iris-biotech.deiris-biotech.de

When coupled with Mass Spectrometry (MS), HPLC becomes a powerful technique for both purity assessment and identity confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the mass detection of MS. This dual-detection system is routinely used to analyze crude and purified peptide products. csic.esrsc.orgrsc.org For instance, in the synthesis of peptides, LC-MS analysis can confirm the successful coupling of amino acids and the removal of protecting groups. csic.es It is also instrumental in identifying and quantifying side products that may form during synthesis, such as those arising from racemization or the formation of adducts. csic.esthermofisher.com

The choice of HPLC conditions, including the column type (e.g., C18), mobile phase composition (often a gradient of water and acetonitrile with an additive like trifluoroacetic acid or formic acid), and detector wavelength (typically 214 nm or 220 nm), is tailored to the specific peptide being analyzed. rsc.orgnih.gov

Table 1: HPLC and LC-MS Applications in the Analysis of this compound and Derived Peptides

| Analytical Technique | Application | Key Findings/Observations | References |

|---|---|---|---|

| HPLC | Purity determination of this compound | Commercial batches typically show purity of ≥95% or ≥98%. | cymitquimica.comiris-biotech.debldpharm.com |

| HPLC | Enantiomeric purity of H-L-Cys(Trt)-OtBu*HCl | Guaranteed minimum enantiomeric purity of 99.5% to 99.7%. | iris-biotech.deiris-biotech.de |

| LC-MS | Analysis of crude and purified peptide products | Confirms successful synthesis and identifies side products. | csic.esrsc.orgrsc.org |

| LC-MS | Monitoring of peptide synthesis reactions | Tracks the progress of coupling and deprotection steps. | csic.es |

Utilization of Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Structural Elucidation

Mass spectrometry is a cornerstone for the characterization of this compound and its peptide derivatives, providing precise molecular mass determination and valuable structural information. The molecular weight of the hydrochloride salt is approximately 456.04 g/mol . cymitquimica.coma2bchem.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and large molecules like peptides. It is frequently coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. rsc.orgrsc.org ESI-MS has been used to characterize peptides containing the Cys(Trt) moiety, confirming their molecular weight and helping to identify any modifications or impurities. osaka-u.ac.jpnih.gov For example, high-resolution ESI-MS can provide highly accurate mass measurements, which aids in confirming the elemental composition of a synthesized peptide. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique that is highly effective for the analysis of peptides and proteins. europeanpharmaceuticalreview.com It is known for its high sensitivity, speed, and tolerance to contaminants. europeanpharmaceuticalreview.com MALDI-TOF-MS is often used to analyze peptides containing modified cysteine residues. nih.gov The technique can be used to determine the molecular weight of peptides and to obtain sequence information through post-source decay (PSD) fragmentation. europeanpharmaceuticalreview.comnih.gov This is particularly useful for identifying peptides and confirming their primary structure.

Table 2: Mass Spectrometry Techniques for this compound and Derived Peptides

| MS Technique | Application | Typical Information Obtained | References |

|---|---|---|---|

| ESI-MS | Molecular weight determination of peptides | Confirmation of expected molecular ions (e.g., [M+H]+). | osaka-u.ac.jpnih.gov |

| High-Resolution ESI-MS | Accurate mass measurement | Confirmation of elemental composition. | rsc.org |

| MALDI-TOF-MS | Analysis of cysteine-containing peptides | Molecular weight determination and peptide identification. | europeanpharmaceuticalreview.comnih.gov |

| MALDI-TOF-MS (PSD) | Peptide sequencing | Structural elucidation through fragmentation patterns. | europeanpharmaceuticalreview.comnih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules. It is used to confirm the structural integrity of this compound and to characterize peptides derived from it.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the context of this compound and its derivatives, ¹H NMR is used to confirm the presence of key functional groups. For instance, the signals corresponding to the protons of the trityl (Trt) group typically appear in the aromatic region of the spectrum (around 7.2-7.4 ppm). osaka-u.ac.jp The protons of the tert-butyl (OtBu) group are observed as a characteristic singlet in the aliphatic region. The protons on the alpha-carbon and beta-carbon of the cysteine residue also give rise to distinct signals. osaka-u.ac.jp

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it offers complementary structural information. In the analysis of this compound derivatives, ¹³C NMR can confirm the presence of the carbonyl carbon of the ester group, the carbons of the trityl and tert-butyl groups, and the alpha- and beta-carbons of the cysteine backbone. For example, in a synthesized dipeptide, the ¹³C NMR spectrum showed characteristic signals for the methyl, methylene, and methine carbons, as well as the carbonyl carbons, confirming the structure of the molecule.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can be employed to further elucidate the structure by establishing correlations between different protons and carbons within the molecule. osaka-u.ac.jp

Table 3: NMR Spectroscopic Data for this compound Derivatives

| NMR Technique | Functional Group | Typical Chemical Shift (ppm) | References |

|---|---|---|---|

| ¹H NMR | Trityl (Trt) protons | ~7.2 - 7.4 | osaka-u.ac.jp |

| ¹H NMR | Cysteine α-CH | Variable, depends on structure | osaka-u.ac.jp |

| ¹H NMR | tert-Butyl (OtBu) protons | ~1.4 | osaka-u.ac.jp |

| ¹³C NMR | Carbonyl (C=O) | ~170 | |

| ¹³C NMR | Trityl carbons | Aromatic region | |

| ¹³C NMR | tert-Butyl carbons | Aliphatic region |

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy.

Quantitative Analysis using UV-Vis Spectrophotometry for Fmoc Group Removal

During Fmoc deprotection, a secondary amine base, typically piperidine in N,N-dimethylformamide (DMF), is used. scholaris.cachempep.com This base cleaves the Fmoc group, which then reacts with piperidine to form a stable dibenzofulvene-piperidine adduct. researchgate.netscielo.org.mx This adduct has a strong and distinct UV absorbance, which allows for its quantification. acs.org

The progress of the Fmoc removal can be monitored by measuring the absorbance of the reaction solution at specific wavelengths. rsc.org The most commonly used wavelength for quantifying the dibenzofulvene-piperidine adduct is around 301 nm. nih.govnih.govresearchgate.net Some studies also report measurements at approximately 290 nm or 302 nm. scielo.org.mxnih.gov The choice of wavelength can be influenced by the specific instrumentation and the presence of other UV-absorbing species in the reaction mixture. iris-biotech.de For instance, measuring at 289.8 nm has been suggested to be more precise and less affected by wavelength accuracy issues compared to 301.0 nm, although it results in a lower absorbance signal. nih.gov

The concentration of the released Fmoc adduct, and thus the extent of deprotection, can be calculated using the Beer-Lambert law. This law establishes a linear relationship between absorbance and concentration, provided the molar extinction coefficient (ε) of the adduct and the path length (l) of the cuvette are known. iris-biotech.dersc.org

The formula for calculating the resin functionalization or loading is: f = (A * V) / (ε * l * m) Where:

f is the resin functionalization (in mmol/g)

A is the measured absorbance at the specific wavelength

V is the volume of the solution

ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (in M⁻¹cm⁻¹)

l is the path length of the cuvette (in cm)

m is the mass of the resin (in g) rsc.org

Reported molar extinction coefficients for the dibenzofulvene-piperidine adduct vary in the literature, with values ranging from 7,100 to 8,100 L mol⁻¹ cm⁻¹ at 301.0 nm. nih.goviris-biotech.de A specific value of 7800 M⁻¹cm⁻¹ at 301 nm is frequently cited. scielo.org.mxrsc.org At 289.8 nm, a molar absorption coefficient of 6089 L mol⁻¹ cm⁻¹ has been determined. nih.gov The variability in these reported values can lead to differences of up to 14% in calculated resin loading. nih.gov

Research Findings on UV-Vis Monitoring of Fmoc Deprotection

Several studies have utilized UV-Vis spectrophotometry to monitor Fmoc deprotection and optimize synthesis protocols. Here are some key findings:

Linearity and Calibration: A linear relationship has been demonstrated between the concentration of the dibenzofulvene-piperidine adduct and its absorbance at 302 nm. scielo.org.mx Calibration curves can be constructed by preparing solutions of known concentrations of an Fmoc-amino acid, ensuring complete deprotection, and measuring their absorbance. scielo.org.mx

Reaction Kinetics: UV-Vis monitoring allows for the study of deprotection kinetics. For example, with 20% piperidine in DMF, the reaction is typically complete within minutes. scielo.org.mx In-line monitoring in automated synthesizers can track the deprotection profile for each amino acid residue in the sequence, helping to identify "difficult sequences" where deprotection may be slower or incomplete. rsc.orgnih.gov

Optimization of Deprotection Conditions: By monitoring the Fmoc release, researchers can optimize the deprotection cocktail. For instance, a mixture of 1% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 19% piperidine in N-methylpyrrolidone (NMP) has been reported to be more effective than 20% piperidine alone for certain sequences. nih.gov

Resin Loading Determination: A common application of this method is the determination of the initial loading of the Fmoc-amino acid onto the solid support. iris-biotech.deresearchgate.net This is a critical parameter for calculating the required equivalents of reagents for subsequent coupling steps. researchgate.net

Below are interactive tables summarizing data from various research findings:

| Wavelength (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|

| 301 | 7,800 | scielo.org.mxrsc.org |

| 301 | 7,100 - 8,100 | nih.goviris-biotech.de |

| 289.8 | 6,089 | nih.gov |

| 302 | Not specified | scielo.org.mx |

| Deprotection Reagent | Solvent | Monitoring Wavelength (nm) | Reference |

|---|---|---|---|

| 20% (v/v) Piperidine | DMF | 301, 302 | scielo.org.mxnih.gov |

| 20% (v/v) 4-Methylpiperidine | DMF | 302 | scielo.org.mx |

| 20% Piperidine | NMP | 301 | nih.gov |

| 1% DBU, 19% Piperidine | NMP | 301 | nih.gov |

Advanced Applications and Emerging Research Directions

Synthesis of Complex Peptides and Protein Domains

The assembly of large and complex peptide structures often requires the convergence of multiple, smaller, protected peptide fragments. H-Cys(Trt)-OtBu.HCl serves as a critical starting material for the N-terminal cysteine residue in peptide segments destined for such ligation strategies.

Integration into Native Chemical Ligation (NCL) and Synthesis of Thioamide-Containing Peptides

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. It involves the reaction of a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine. The trityl protection of the cysteine thiol in this compound is particularly well-suited for Fmoc-based solid-phase peptide synthesis (SPPS) of the N-terminal cysteine-containing fragment. sigmaaldrich.com The Trt group is stable during the repetitive steps of Fmoc deprotection but can be selectively removed under mild acidic conditions to liberate the thiol group required for the ligation reaction.

The synthesis of thioamide-containing peptides, which are valuable for studying protein structure and function, can also benefit from NCL strategies. Direct synthesis of long thioamide-containing peptides by SPPS is often challenging due to the acid-lability of the thioamide bond. sigmaaldrich.comresearchgate.net A more viable approach involves the synthesis of smaller thioamide-containing peptide fragments that are then joined together using NCL. In this context, this compound can be used to prepare the N-terminal cysteine fragment that will be ligated to a C-terminal thioester fragment containing the thioamide modification.

A general workflow for integrating this compound into an NCL strategy is depicted in the table below.

| Step | Description | Role of this compound |

| 1. Fragment Synthesis | Solid-phase synthesis of a peptide fragment with an N-terminal cysteine. | This compound is coupled as the first amino acid to the resin-bound peptide chain. The Trt group protects the thiol, and the OtBu group protects the C-terminus during chain elongation. |

| 2. Deprotection & Cleavage | The fully assembled peptide fragment is cleaved from the solid support, and side-chain protecting groups are removed. | The OtBu group is removed during cleavage, and the Trt group is also cleaved under acidic conditions, exposing the N-terminal cysteine's thiol group. |

| 3. Ligation | The deprotected N-terminal cysteine fragment is reacted with a second peptide fragment containing a C-terminal thioester. | The free thiol of the cysteine residue, derived from this compound, participates in the key transthioesterification and subsequent S-to-N acyl shift of the NCL reaction. |

| 4. Folding/Purification | The final ligated peptide is folded into its native conformation and purified. |

Methodologies for the Synthesis of Constrained Cyclic Peptides

Constrained cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. The trityl-protected cysteine derived from this compound is a valuable tool for the synthesis of such structures, particularly those involving disulfide bridges or other forms of cyclization via the cysteine side chain. researchgate.netgoogle.com

The synthesis of cyclic peptides can be achieved through various strategies, including on-resin or solution-phase cyclization. The use of an orthogonally protected cysteine, such as that provided by this compound, allows for selective deprotection and subsequent cyclization. For instance, in the synthesis of a head-to-tail cyclic peptide containing a disulfide bridge, two cysteine residues with different protecting groups are incorporated into the linear peptide chain. One of these can be Cys(Trt). After assembly of the linear peptide, the orthogonal protecting group on the second cysteine can be removed, and the first disulfide bridge can be formed. Subsequently, the Trt group can be cleaved to facilitate the formation of a second disulfide bridge or another desired modification. The trityl group's lability to trifluoroacetic acid (TFA) makes it compatible with standard cleavage procedures in Fmoc-SPPS. sigmaaldrich.com

Furthermore, the thiol-ene Michael-type reaction is another method for peptide cyclization where a trityl-protected cysteine can be employed. ub.edu In this approach, a linear peptide precursor containing a cysteine residue and a maleimide moiety is synthesized. The S-trityl protected cysteine is incorporated during SPPS. Upon treatment with TFA, the trityl group is cleaved, liberating the thiol, which then reacts with the maleimide to form the cyclic peptide. ub.edu

Strategies for Convergent Synthesis of Large Peptide Constructs

The ability to generate multiple, distinct peptide fragments, some of which contain an N-terminal cysteine derived from this compound, allows for a modular and flexible approach to the synthesis of large targets. Different fragments can be synthesized in parallel and then assembled in a predetermined order. This approach has been crucial in the total synthesis of numerous proteins and enzymes.